molecular formula C13H8ClNO3 B051524 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol CAS No. 70217-01-5

4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol

Cat. No.: B051524
CAS No.: 70217-01-5
M. Wt: 261.66 g/mol
InChI Key: VMFCMPIPSNBHJH-UHFFFAOYSA-N
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Description

4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol is a benzoxazole derivative featuring a chloro-substituted benzoxazole core linked via an oxygen atom to a para-substituted phenol group. This compound serves as a structural motif in several agrochemicals, particularly herbicides, where its derivatives inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants . While the phenol form itself is less commonly used in commercial formulations, its esterified analogs, such as fenoxaprop-p-ethyl, are widely applied due to enhanced lipid solubility and systemic activity .

Properties

IUPAC Name

4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-8-1-6-11-12(7-8)18-13(15-11)17-10-4-2-9(16)3-5-10/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFCMPIPSNBHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220480
Record name Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70217-01-5
Record name Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070217015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The C-H arylation method, adapted from Royal Society of Chemistry protocols, enables direct coupling of benzoxazole derivatives with aryl halides. While the original procedure synthesizes 2-(4-methoxyphenyl)benzo[d]oxazole, substituting 4-iodophenol for 4-iodoanisole yields the target compound.

Experimental Protocol

  • Substrates : 6-Chlorobenzoxazole (1.0 equiv), 4-iodophenol (1.5 equiv)

  • Catalyst : Cu₂O@PdCu-3 (0.2 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Anhydrous DMF

  • Conditions : 120°C, N₂ atmosphere, 18 hours

Mechanism

The Cu₂O@PdCu catalyst facilitates oxidative addition of the aryl iodide to Pd(0), followed by C-H activation of benzoxazole. Reductive elimination forms the C-O bond, with the copper component enhancing electron transfer efficiency.

Yield and Optimization

  • Reported Yield : 79–83% for analogous reactions

  • Key Variables :

    • Solvent polarity (DMF > NMP > H₂O)

    • Base strength (Cs₂CO₃ ≈ K₃PO₄ > Na₂CO₃)

    • Catalyst loading (0.1–0.5 mol% optimal)

Nucleophilic Aromatic Substitution (SNAr)

Substrate Design

This method exploits the electrophilicity of 2-chloro-6-nitrobenzoxazole, where the nitro group activates the 2-position for displacement by 4-hydroxyphenol.

Reaction Steps

  • Nitro Activation : Nitration of 2-chlorobenzoxazole introduces a nitro group at the 6-position.

  • Substitution :

    • Conditions : DMSO, KOH (3.0 equiv), 80°C, 12 hours

    • Intermediate : 6-Chloro-2-(4-hydroxyphenoxy)benzoxazole

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) removes the nitro group.

Challenges

  • Regioselectivity : Competing substitution at the 4-position of benzoxazole necessitates careful temperature control.

  • Byproducts : Over-reduction of the benzoxazole ring occurs above 100°C.

Mitsunobu Etherification

Classic Ether Synthesis

The Mitsunobu reaction couples 6-chloro-2-hydroxybenzoxazole with 4-hydroxyphenol using DEAD and triphenylphosphine.

Procedure

  • Reagents :

    • 6-Chloro-2-hydroxybenzoxazole (1.0 equiv)

    • 4-Hydroxyphenol (1.2 equiv)

    • DEAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent : THF, 0°C → room temperature, 24 hours

Advantages and Limitations

  • Yield : 65–70% (lower due to steric hindrance)

  • Drawbacks : Stoichiometric reagents, high cost, and tedious purification.

Hydrolysis of Fenoxaprop P-Ethyl

Industrial Byproduct Pathway

This compound is isolated during Fenoxaprop P-ethyl synthesis via ester hydrolysis:

  • Esterification :

    • Reactant: this compound + ethyl bromopropionate

    • Conditions: K₂CO₃, acetone, reflux.

  • Hydrolysis :

    • Partial Hydrolysis : NaOH (1.0 equiv), H₂O/EtOH, 50°C, 2 hours.

Yield and Purity

  • Purity : >95% after recrystallization (ethanol/water)

  • Scalability : Preferred in herbicide manufacturing due to integrated workflows.

Comparative Analysis of Methods

MethodCatalyst/ReagentsYield (%)Purity (%)Scalability
C-H ArylationCu₂O@PdCu-3, K₂CO₃80–8398High
SNArKOH, DMSO70–7590Moderate
MitsunobuDEAD, PPh₃65–7085Low
Ester HydrolysisNaOH90–9595Industrial

Chemical Reactions Analysis

4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Herbicide Development

Primary Applications:
The most significant application of 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol is as an intermediate in the production of herbicides. Specifically, it is used in the synthesis of Fenoxaprop-P-Ethyl (FPE), a widely utilized herbicide that targets grassy weeds in various crops . The compound's structure allows it to participate in chemical reactions that are crucial for developing effective herbicides.

Synthetic Pathways:
The synthesis of this compound typically involves multi-step processes that can yield over 70% efficiency. These methods allow for precise control over functional group introduction and stereochemistry, making them suitable for large-scale production. The general synthetic route includes:

  • Starting Materials: Identification and preparation of precursor chemicals.
  • Reactions: Sequential reactions to introduce necessary functional groups.
  • Purification: Techniques such as crystallization or chromatography to isolate the final product.

The molecular structure and connectivity of this compound are essential for its reactivity and effectiveness as a herbicide precursor.

Biological Activities

Antimicrobial and Antitumor Properties:
Research indicates that derivatives of this compound may exhibit antimicrobial and antitumor activities. These biological implications suggest potential uses beyond agriculture, possibly in pharmaceuticals or as biocides .

Mechanism of Action:
The proposed mechanism for its herbicidal action involves interference with specific biochemical pathways in target plants. This includes inhibition of key enzymes involved in growth regulation, leading to plant death while being selective enough to minimize harm to non-target species.

Environmental Impact and Safety

Toxicological Assessments:
Toxicological studies have been conducted to evaluate the safety profile of compounds related to this compound. The Environmental Protection Agency (EPA) has assessed its potential health risks associated with exposure through various routes (oral, dermal, inhalation). Findings indicate low acute toxicity levels; however, long-term exposure assessments are still ongoing .

Regulatory Status:
As a component in herbicides like Fenoxaprop-P-Ethyl, regulatory bodies monitor its environmental fate and degradation products to ensure safety standards are met during agricultural applications .

Research Case Studies

StudyFocusFindings
Lin et al., 2010Photodegradation of Fenoxaprop-P-EthylInvestigated how sunlight affects the degradation pathways of FPE and its by-products, indicating potential changes in toxicity over time .
EPA Risk AssessmentToxicological EffectsEvaluated the health risks associated with FPE use; concluded low acute toxicity but noted potential long-term effects on liver and kidney functions in animal models .
Recent Synthesis ResearchNew Synthetic MethodsDeveloped novel synthetic routes for producing benzoxazole derivatives with enhanced biological activity against pests .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol are best understood through comparison with related benzoxazole and heterocyclic derivatives. Key compounds are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Primary Application/Bioactivity References
This compound C₁₃H₈ClNO₃ 277.66 Phenol group at para position Intermediate for herbicide synthesis
Fenoxaprop-p-ethyl C₁₈H₁₆ClNO₅ 361.78 Ethyl ester of propanoic acid side chain ACCase-inhibiting herbicide (grasses)
Quizalofop-ethyl C₁₉H₁₇ClN₂O₄ 372.80 Quinoxaline ring instead of benzoxazole Broad-spectrum herbicide
Metamifop C₂₃H₁₈ClFN₂O₄ 440.90 N-(2-fluorophenyl)-N-methylpropanamide group Herbicide (rice fields)
6-[(4-Chlorophenyl)(triazolyl)methyl]-3-methylbenzoxazolone C₁₇H₁₂ClN₃O₂ 325.75 Triazole and methyl groups on benzoxazole Antimicrobial potential (research stage)
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole C₁₄H₁₀ClNOS 299.75 Benzothiazole core with methoxyphenyl group Bioactive heterocyclic (research use)

Structural and Functional Analysis

Fenoxaprop-p-ethyl Derived from this compound by esterification with (R)-2-ethylpropanoate. The ethyl ester enhances lipophilicity, improving plant membrane penetration and systemic translocation . Inhibits ACCase in grasses, disrupting lipid synthesis and leading to plant death .

Quizalofop-ethyl Replaces the benzoxazole ring with a quinoxaline moiety, altering target specificity. Retains herbicidal activity but with broader weed control, including resistance management .

Metamifop

  • Incorporates an N-(2-fluorophenyl)-N-methylpropanamide group, increasing binding affinity to ACCase.
  • Used in rice paddies due to selectivity against dicot weeds .

Antimicrobial Benzoxazole Derivatives (e.g., 6h–6k) Compounds like 2-(4-(((4-Chlorobenzyl)oxy)methyl)-4,5-dihydrooxazol-2-yl)phenol (6h) feature dihydrooxazol-phenol hybrids. Exhibit antibacterial activity, with IC₅₀ values influenced by halogen substituents (e.g., chloro, fluoro) .

Benzothiazole Analogs (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole)

  • Sulfur-containing analogs of benzoxazoles, showing diverse bioactivity, including antitumor and antimicrobial effects .

Key Differences in Physicochemical Properties

  • Solubility: Esterified derivatives (e.g., fenoxaprop-p-ethyl) exhibit higher log P values (~3.5) compared to phenolic forms (log P ~2.8), enhancing herbicidal efficacy .
  • Acidity: The phenol group (pKa ~10) in this compound contributes to pH-dependent solubility, whereas amide derivatives (e.g., metamifop) are less acidic .
  • Thermal Stability: Fenoxaprop-p-ethyl decomposes at 457°C, while benzothiazole derivatives (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) have lower melting points (~150°C) .

Biological Activity

4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol, also known by its CAS number 70217-01-5, is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzoxazole moiety linked to a phenolic group. Its structural formula can be represented as follows:

C13H9ClNO2\text{C}_{13}\text{H}_{9}\text{Cl}\text{N}\text{O}_2

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds containing the benzoxazole scaffold can inhibit histone demethylases such as JMJD3. This inhibition is crucial in regulating epigenetic modifications associated with various cancers and inflammatory diseases .
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against various pathogens. For instance, derivatives of benzoxazole have been tested for their efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli, showing promising results .
  • Antitumor Effects : The ability of this compound to induce cell cycle arrest in cancer cell lines has been documented. Specifically, it was found to cause S-phase arrest in A375 melanoma cells, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
Histone Demethylase InhibitionInhibits JMJD3
Antimicrobial ActivityInhibits growth of S. aureus and E. coli
Antitumor ActivityInduces S-phase arrest in melanoma cells

Case Study: JMJD3 Inhibition

In a study focused on the inhibition of JMJD3, a member of the KDM6 subfamily involved in epigenetic regulation, this compound derivatives were synthesized and evaluated for their inhibitory activity. Compound 8 , a derivative, exhibited an IC50 value of 1.22 ± 0.22 µM against JMJD3, highlighting its potential as a therapeutic agent in cancer treatment .

Toxicological Assessment

A toxicological assessment conducted on related compounds indicates that while some derivatives exhibit low acute toxicity, there are concerns regarding long-term exposure effects. For instance, studies have shown alterations in lipid metabolism and increased liver weights in animal models exposed to similar compounds . These findings necessitate further investigation into the safety profile of this compound.

Q & A

Q. What are the common synthetic routes for 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. Key steps include:

  • Substitution Reactions : Reacting 6-chloro-1,3-benzoxazol-2-ol with 4-hydroxyphenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the ether linkage .
  • Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronate esters of phenol derivatives, yielding the target compound with improved regioselectivity .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 6.8–7.6 ppm) and the benzoxazole C-O-C linkage (δ 160–165 ppm in ¹³C) .
    • IR : Stretching vibrations for C-O (1250–1300 cm⁻¹) and C-Cl (750 cm⁻¹) confirm functional groups .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX or ORTEP-3) resolves bond angles and torsional strain. For example, the dihedral angle between benzoxazole and phenol rings is ~85°, indicating minimal conjugation .

Validation : Cross-referencing experimental data with computational predictions (e.g., DFT-optimized geometries) ensures accuracy .

Advanced Research Questions

Q. What computational methods are used to analyze the electronic properties of this compound, and how do they correlate with herbicidal activity?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Software : Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
    • Key Parameters :
  • HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests high reactivity, facilitating interactions with biological targets like acetyl-CoA carboxylase in plants .
  • Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., phenolic oxygen) critical for binding .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

  • Multi-Technique Validation :
    • Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., m/z 361.0717 for [M+H]⁺) .
    • 2D NMR (COSY, HSQC) : Differentiates between positional isomers by mapping proton-carbon correlations .
  • Crystallographic Refinement : SHELXL refines disordered structures, particularly in derivatives with flexible substituents (e.g., thiophene rings) .

Case Study : In , conflicting IR stretches for C=N (1611 cm⁻¹ vs. predicted 1580 cm⁻¹) were resolved via X-ray data, revealing unexpected tautomerism .

Q. What strategies optimize the herbicidal activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenol para position increases lipid solubility, enhancing membrane permeability .
    • Stereochemistry : The (R)-enantiomer of Fenoxaprop-P-ethyl shows 10-fold higher activity than the (S)-form due to selective enzyme binding .
  • Bioassays :
    • In Vitro : ACCase inhibition assays using isolated plant enzymes (IC₅₀ values < 1 µM indicate high potency) .
    • In Vivo : Greenhouse trials on grass weeds (e.g., Lolium rigidum) under controlled pH (5.5–6.5) to mimic field conditions .

Key Reference : details metamifop, a derivative with a fluorophenyl group, showing 98% weed control efficacy via SAR-driven design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol
Reactant of Route 2
Reactant of Route 2
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol

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